2-Heptyl-1,3-thiazolane-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
298186-77-3 |
|---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
(4R)-2-heptyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO2S/c1-2-3-4-5-6-7-10-12-9(8-15-10)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1 |
InChI Key |
PBFKOPWETDLXRE-RGURZIINSA-N |
Isomeric SMILES |
CCCCCCCC1N[C@@H](CS1)C(=O)O |
Canonical SMILES |
CCCCCCCC1NC(CS1)C(=O)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Investigations of 2 Heptyl 1,3 Thiazolane 4 Carboxylic Acid
Systematic Nomenclature and Common Synonyms
The systematic name for a carboxylic acid is derived from the longest carbon chain containing the carboxyl group, with the "-e" ending of the alkane replaced by "-oic acid". wikipedia.orgmsu.edu The carboxyl carbon is designated as position #1. msu.edu In the case of 2-Heptyl-1,3-thiazolane-4-carboxylic acid, the core structure is a thiazolidine (B150603) ring, which is a five-membered saturated heterocycle containing one sulfur and one nitrogen atom. The carboxylic acid group is located at the 4th position of this ring.
Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-heptylthiazolidine-4-carboxylic acid . This name clearly indicates the presence of a heptyl group at the 2nd position and a carboxylic acid group at the 4th position of the thiazolidine ring.
While this compound is specific, its core structure, thiazolidine-4-carboxylic acid, is also known by the common synonym thioproline. Due to the various substitutions possible on the thiazolidine ring, a number of synonyms and related compound names appear in chemical literature.
| Nomenclature Type | Name |
|---|---|
| Systematic IUPAC Name | This compound |
| Alternative Name | 2-Heptylthiazolidine-4-carboxylic acid |
Stereochemical Assignment and Chirality at C-4
The thiazolidine ring of this compound contains a chiral center at the C-4 position, where the carboxylic acid group is attached. This chirality gives rise to different stereoisomers, which can have distinct chemical and biological properties.
The synthesis of 2-substituted thiazolidine-4-carboxylic acids often starts from the naturally occurring amino acid L-cysteine. semanticscholar.org L-cysteine possesses an (R) configuration at its α-carbon. When L-cysteine is reacted with an aldehyde or ketone, a condensation reaction occurs to form the thiazolidine ring. In this reaction, the stereochemistry at the α-carbon of L-cysteine is retained, resulting in the formation of the (4R)-thiazolidine-4-carboxylic acid derivative. researchgate.net
For the synthesis of this compound, the reaction would involve L-cysteine and octanal (B89490) (the aldehyde corresponding to the heptyl group). The preponderance of the (4R) configuration in many synthetic preparations is a direct consequence of using the readily available and enantiomerically pure L-cysteine as a starting material. semanticscholar.org This makes the (4R) stereoisomer the more commonly studied and synthesized form of this compound.
| Starting Material | Key Reaction | Resulting Configuration at C-4 |
|---|---|---|
| L-Cysteine | Condensation with Octanal | (4R) |
| D-Cysteine | Condensation with Octanal | (4S) |
Stereoisomerism can significantly impact the chemical and biological properties of molecules. nih.gov In the context of thiazolidine derivatives, the configuration at the C-4 position can influence how the molecule interacts with biological targets such as enzymes and receptors.
For instance, studies on related 2-substituted thiazolidine-4(R)-carboxylic acids have shown that the stereochemistry is crucial for their activity. In the case of urease inhibitors, molecular modeling studies have indicated that the (4R)-isomer of thiazolidine carboxylic acid binds more effectively to the active site of the enzyme compared to the (4S)-isomer. researchgate.net The carboxylic terminal of the (4R)-isomer is positioned to interact tightly with the bimetallic nickel center of the urease, leading to inhibition. researchgate.net In contrast, the carboxylic terminal of the (4S)-isomer is oriented away from this active site, resulting in weaker binding and lower inhibitory activity. researchgate.net
While specific studies on the differential biological activities of the (4R) and (4S) isomers of this compound are not extensively detailed in the provided search results, the established principles for similar thiazolidine derivatives strongly suggest that the stereochemistry at C-4 would play a critical role in its biological function. The spatial arrangement of the carboxylic acid group, dictated by the (R) or (S) configuration, is a key determinant of its interaction with chiral biological macromolecules.
Synthetic Methodologies for 2 Heptyl 1,3 Thiazolane 4 Carboxylic Acid and Analogues
Condensation Reactions with L-Cysteine and Aldehydes
The reaction mechanism is understood to proceed through initial formation of a hemithioacetal, followed by the dehydration of an N-hydroxymethylcysteine derivative to yield a cationic imine (Schiff base) intermediate. acs.orgacs.org The final ring closure occurs via an intramolecular nucleophilic attack of the thiol group on this imine intermediate, leading to the stable thiazolidine (B150603) ring structure. acs.org
Cyclization with Formaldehyde (B43269) and Related Carbonyl Compounds
The reaction between L-cysteine and formaldehyde is a classic example of this cyclization, yielding the parent compound, thiazolidine-4-carboxylic acid. acs.orgnih.gov The kinetics and mechanism of this specific reaction have been studied in detail, revealing a bell-shaped pH-rate profile. acs.org This profile indicates a change in the rate-determining step depending on the acidity of the medium. In alkaline solutions, the dehydration of the intermediate to form the cationic imine is the slow step, whereas in acidic conditions, the initial attack of cysteine on formaldehyde becomes rate-determining. acs.org This foundational reaction provides a basis for understanding the cyclization process with other carbonyl compounds. The product, thiazolidine-4-carboxylic acid, has been identified as a specific substrate for mitochondrial enzymatic oxidation, highlighting its biological relevance. nih.gov
Condensation with Aromatic and Aliphatic Aldehydes (e.g., 2-hydroxybenzaldehyde)
This synthetic strategy can be extended to a vast array of both aliphatic and aromatic aldehydes, allowing for the introduction of diverse substituents at the C-2 position of the thiazolidine ring. The reaction of L-cysteine with acetaldehyde (B116499), for instance, produces 2-methylthiazolidine-4-carboxylic acid. nih.govnih.gov Studies have shown that this reaction can proceed efficiently, and it has been explored as a method for removing toxic acetaldehyde from the air. nih.gov Similarly, other aliphatic aldehydes like propionaldehyde (B47417) and pentyl aldehyde react to form the corresponding 2-propyl- and 2-pentyl-thiazolidine-4-carboxylic acids. nih.gov
Aromatic aldehydes also readily participate in this condensation reaction. The general procedure often involves dissolving L-cysteine and the chosen aldehyde in a suitable solvent, such as ethanol, and stirring at room temperature until precipitation of the product occurs. researchgate.net This method has been used to synthesize a variety of 2-aryl thiazolidine-4-carboxylic acids, demonstrating the broad scope of this synthetic approach. researchgate.nete3s-conferences.org
| Aldehyde Reactant | Resulting C-2 Substituent | Product Name | Reference |
|---|---|---|---|
| Formaldehyde | -H | Thiazolidine-4-carboxylic acid | nih.gov |
| Acetaldehyde | -CH₃ | 2-Methylthiazolidine-4-carboxylic acid | nih.govnih.gov |
| Propionaldehyde | -CH₂CH₃ | 2-Ethylthiazolidine-4-carboxylic acid | nih.gov |
| Heptanal (B48729) | -(CH₂)₆CH₃ | 2-Heptyl-1,3-thiazolane-4-carboxylic acid | General Method |
| Benzaldehyde | -C₆H₅ | 2-Phenylthiazolidine-4-carboxylic acid | nih.gov |
Stereochemical Control and Diastereoselectivity in Condensation Pathways
A critical aspect of the condensation between L-cysteine and aldehydes is the formation of a new stereocenter at the C-2 position. Since L-cysteine possesses (R) stereochemistry at the C-4 position, the reaction can produce two diastereomers: (2R, 4R)-cis and (2S, 4R)-trans. The control of this diastereoselectivity is a significant challenge and an area of active research.
The reaction can be highly stereoselective, in some cases producing only one observable stereoisomer. acs.org However, it is common for the reaction to yield a mixture of diastereomers, often designated as 2(RS), 4(R). nih.gov The ratio of these isomers can be influenced by reaction conditions such as the solvent, temperature, and pH. For instance, the opening and closing of the thiazolidine ring can occur under physiological pH, allowing for potential epimerization at the C-2 position. nih.gov This equilibrium suggests that thermodynamic and kinetic factors both play a role in determining the final diastereomeric ratio. The ability to control this stereochemistry is vital for applications where a specific isomer is required.
Alternative Precursors and Cyclization Strategies
While the direct condensation of L-cysteine is the most common route, alternative methods using different starting materials and synthetic strategies have also been developed.
Utilization of 2-Aminothiophenol (B119425) and Glyoxylic Acid
This subsection is intentionally left blank as a thorough review of the scientific literature did not yield established synthetic pathways for this compound or its direct structural analogues starting from 2-aminothiophenol and glyoxylic acid.
Enzymatic Synthesis Approaches and Microbial Biocatalysis
Biocatalytic methods offer an alternative, often greener, route to thiazolidine derivatives. One notable approach involves a "one-pot" enzymatic reaction starting from 2-amino-thiazoline-4-carboxylic acid. google.com In this process, an enzyme derived from microorganisms such as Sarcina, Achromobacter, Alcaligenes, or Bacillus is used to cleave the precursor, generating L-cysteine in situ. google.com
This newly formed L-cysteine is then immediately available to react with a carbonyl compound, such as acetone (B3395972) or acetaldehyde, present in the same reaction medium. google.com This simultaneous, two-step process within a single medium circumvents the need to isolate the L-cysteine intermediate and leverages the efficiency and specificity of microbial enzymes. This method represents a powerful example of microbial biocatalysis for the production of 2-substituted thiazolidine-4-carboxylic acids under mild reaction conditions. google.com
Synthetic Routes to Ester Derivatives (e.g., 2-Heptyl (4R)-1,3-thiazolidine-4-carboxylate)
The esterification of this compound can be achieved through several standard organic synthesis methods. A common and well-established method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
In a typical procedure, this compound is dissolved in an excess of the desired alcohol (e.g., heptanol (B41253) to form the heptyl ester) which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture. The reaction is then heated to reflux to drive the equilibrium towards the formation of the ester. The water produced during the reaction is often removed to improve the yield, for example, by using a Dean-Stark apparatus.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted carboxylic acid. After drying the organic layer and evaporating the solvent, the crude ester can be purified by column chromatography to yield the desired 2-heptyl (4R)-1,3-thiazolidine-4-carboxylate.
| Reactant | Role | Key Considerations |
|---|---|---|
| This compound | Starting Material | The purity of the starting material will affect the final yield and purity of the ester. |
| Heptanol (or other alcohol) | Reagent and Solvent | Used in excess to favor ester formation. The choice of alcohol determines the resulting ester. |
| Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Catalyst | A strong acid is required to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. |
Strategies for Introducing the 2-Heptyl Substituent and Other Alkyl Chains
The primary strategy for introducing a 2-heptyl substituent, or other long alkyl chains, onto the 1,3-thiazolane-4-carboxylic acid scaffold is through the condensation reaction of L-cysteine with the corresponding aldehyde. google.com For the synthesis of this compound, the aldehyde required is octanal (B89490).
This reaction is typically carried out in a suitable solvent, which can be aqueous or an alcohol, and the pH of the reaction mixture is often adjusted to a range of 6 to 10 to facilitate the reaction. google.com The reaction temperature can vary from room temperature to mildly elevated temperatures, generally between 15°C and 60°C. google.com
The mechanism involves the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of the thiazolidine ring. The reaction results in the formation of a mixture of diastereomers at the C-2 position, namely the (2R,4R) and (2S,4R) isomers. The ratio of these isomers can be influenced by the reaction conditions, including the solvent used.
The general procedure involves dissolving L-cysteine in a suitable solvent and then adding the aldehyde. The mixture is stirred for a period ranging from a few hours to overnight. After the reaction is complete, the product can be isolated by crystallization, often by adjusting the pH of the solution to the isoelectric point of the amino acid derivative, or by solvent evaporation followed by purification.
| Reactant/Reagent | Structure | Purpose |
|---|---|---|
| L-Cysteine | Provides the core structure of the thiazolidine ring. | |
| Octanal | Source of the 2-heptyl substituent. |
Chemical Reactivity and Derivatization Studies of 2 Heptyl 1,3 Thiazolane 4 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and reduced alcohol derivatives. These transformations alter the polarity, lipophilicity, and hydrogen bonding capabilities of the parent molecule, which can significantly influence its biological activity.
The conversion of the carboxylic acid to an ester is a common strategy to mask the polarity of the carboxyl group, which can enhance membrane permeability and bioavailability. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for this transformation. masterorganicchemistry.com For instance, the reaction of 2-Heptyl-1,3-thiazolane-4-carboxylic acid with methanol (B129727) and a catalyst like hydrogen chloride or sulfuric acid would yield the corresponding methyl ester. google.comchemguide.co.uk
The biological impact of such esterification can be significant. In studies on related thiazolidine-4-carboxylic acid derivatives, esterification has been shown to influence their therapeutic efficacy. For example, the modification of the carboxyl group can affect the compound's ability to act as a prodrug, where the ester is later hydrolyzed in vivo to release the active carboxylic acid. nih.gov The lipophilicity introduced by the ester group can facilitate passage through cellular membranes. nih.gov
Table 1: Exemplary Esterification Reactions of 2-Substituted-1,3-thiazolane-4-carboxylic Acids This table is illustrative and based on general chemical principles and data from related compounds.
| R-Group (at C2) | Alcohol | Catalyst | Product | Reported Yield (%) |
|---|---|---|---|---|
| Heptyl | Methanol | HCl | Methyl 2-heptyl-1,3-thiazolane-4-carboxylate | ~89% (analogous) google.com |
| Heptyl | Ethanol | H₂SO₄ | Ethyl 2-heptyl-1,3-thiazolane-4-carboxylate | High (expected) |
Amidation of the carboxylic acid group to form carboxamides is another key derivatization. This transformation is often achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. mdpi.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can facilitate the direct reaction between the carboxylic acid and an amine. mdpi.comlibretexts.org
Research on 2-arylthiazolidine-4-carboxylic acid amides has demonstrated that these derivatives can possess significant biological activities, including anticancer properties. mdpi.com The nature of the amine used for amidation plays a crucial role in determining the biological effect. The introduction of different substituents via the amide bond allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets. nih.gov
Table 2: Synthesis of 2-Substituted-1,3-thiazolane-4-carboxamide Derivatives This table is illustrative and based on published data for analogous compounds.
| R-Group (at C2) | Amine | Coupling Agent | Product | Biological Activity Note |
|---|---|---|---|---|
| Heptyl | Aniline | DIC/OxymaPure | N-phenyl-2-heptyl-1,3-thiazolane-4-carboxamide | Potential antimicrobial mdpi.com |
| Heptyl | Morpholine | DIC/OxymaPure | (2-heptyl-1,3-thiazolan-4-yl)(morpholino)methanone | Potential antimicrobial mdpi.com |
The carboxylic acid moiety can be reduced to a primary alcohol, yielding (2-Heptyl-1,3-thiazolan-4-yl)methanol. This transformation significantly alters the functional group from an acidic carboxyl to a neutral hydroxyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. chemistrysteps.comquora.comchemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.commasterorganicchemistry.com
This reduction eliminates the acidic proton and changes the hydrogen bonding characteristics of the molecule, which can have a profound effect on its biological properties and interactions with target macromolecules.
Transformations Involving the Thiazolidine (B150603) Ring System
The thiazolidine ring itself is a site for chemical modification, offering opportunities for oxidation at the sulfur atom and potential nucleophilic substitution reactions.
The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These oxidations are typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgorganic-chemistry.org The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The use of one equivalent of the oxidant generally favors the formation of the sulfoxide, while an excess can lead to the sulfone. organic-chemistry.org
The introduction of oxygen atoms at the sulfur center dramatically increases the polarity of the molecule and can influence its conformation and ability to act as a hydrogen bond acceptor. These changes can modulate the biological activity of the parent compound.
Table 3: Potential Oxidation Products of this compound This table is illustrative and based on general principles of sulfide (B99878) oxidation.
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | m-CPBA (1 equiv.) | 2-Heptyl-1-oxido-1,3-thiazolane-4-carboxylic acid (Sulfoxide) |
| This compound | m-CPBA (>2 equiv.) | 2-Heptyl-1,1-dioxido-1,3-thiazolane-4-carboxylic acid (Sulfone) |
The thiazolidine ring can undergo nucleophilic substitution, often involving ring-opening. The stability of the ring is pH-dependent, and under certain conditions, it can exist in equilibrium with the open-chain Schiff base form. researchgate.net This equilibrium can be exploited for nucleophilic attack. For instance, studies on 2-substituted thiazolidine-4(R)-carboxylic acids have shown that the ring can open non-enzymatically at physiological pH. nih.gov This ring-opening makes the molecule susceptible to reactions that would not occur with a stable cyclic structure. While direct nucleophilic substitution on the ring carbons is not a common reaction pathway without prior activation, the dynamic nature of the ring system allows for transformations that result in products consistent with a substitution process.
Conversion to Thiazole (B1198619) or Other Heterocyclic Derivatives
The thiazolidine ring of this compound can be converted into an aromatic thiazole ring, a reaction of significant interest for modifying the compound's properties. This transformation is fundamentally an oxidation or dehydrogenation process. A documented method for this conversion involves the oxidation of the corresponding ester, methyl thiazolidine-4-carboxylate, using manganese dioxide (MnO₂) in acetonitrile (B52724) at elevated temperatures. google.com The reaction effectively removes hydrogen atoms from the heterocyclic ring to create the aromatic thiazole system. google.com The efficiency of this conversion can be dependent on reaction time and temperature. google.com
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| Methyl thiazolidine-4-carboxylate | MnO₂ | Acetonitrile | 80°C | 60 h | Methyl thiazole-4-carboxylate | 73.6% |
| Methyl thiazolidine-4-carboxylate | MnO₂ | Acetonitrile | 60°C | 48 h | Methyl thiazole-4-carboxylate | 59.2% |
Beyond the formation of thiazoles, the thiazolidine scaffold can be used to synthesize other heterocyclic derivatives. For instance, N-acetylated thiazolidine derivatives can serve as precursors for 1,3,4-oxadiazoles. nanobioletters.com This multi-step synthesis involves reacting the N-acetylated thiazolidine with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. nanobioletters.com This intermediate can then be cyclized with carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride, or with carbon disulfide and a base, to yield the desired 1,3,4-oxadiazole (B1194373) derivatives. nanobioletters.com
Synthesis of N-Acyl and N-Sulfonyl Derivatives
The nitrogen atom within the 1,3-thiazolane ring behaves as a secondary amine, making it a nucleophilic center capable of reacting with electrophilic reagents. This reactivity allows for the straightforward synthesis of N-acyl and N-sulfonyl derivatives.
N-acylation can be readily achieved by reacting the thiazolidine-4-carboxylic acid with an acylating agent such as an acid anhydride (B1165640). For example, treatment with acetic anhydride leads to the formation of the corresponding N-acetyl derivative. nanobioletters.com Similarly, N-sulfonylation is accomplished by reacting the compound with sulfonyl chlorides, typically in the presence of a base like pyridine, to yield N-sulfonyl derivatives. researchgate.net These derivatization reactions are significant as N-protection of the thiazolidine ring has been shown to prevent epimerization at the C-2 position by locking the ring structure. researchgate.net
| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group |
| N-Acyl | Acid Anhydride | Acetic Anhydride | N-C(=O)CH₃ |
| N-Acyl | Acyl Chloride | Benzoyl Chloride | N-C(=O)Ph |
| N-Sulfonyl | Sulfonyl Chloride | Arylsulfonyl Chloride | N-S(=O)₂Ar |
Stability and Degradation Pathways of Thiazolidine-4-carboxylic Acids in Aqueous Environments
The stability of 2-substituted thiazolidine-4-carboxylic acids in aqueous solution is governed by a dynamic equilibrium involving the opening of the thiazolidine ring. nih.gov At physiological pH, the compound can undergo a non-enzymatic, reversible ring-opening to yield L-cysteine and the corresponding aldehyde—in this case, heptanal (B48729). nih.gov This process is the basis for the use of such compounds as prodrugs that can deliver L-cysteine intracellularly. researchgate.netnih.gov This ring-opening and recyclization is also the mechanism through which epimerization can occur at the C-2 position. researchgate.net
The degradation of the thiazolidine ring can also be influenced by temperature and pH. Studies on similar 2-substituted thiazolidine-4-carboxylic acids have shown that degradation is favored at higher temperatures and pH levels. nih.gov This thermal degradation can lead to the release of cysteine and the formation of various downstream products. nih.govresearchgate.net
Another potential degradation pathway involves oxidation. The thiazolidine ring can be oxidized to a Δ²-thiazoline-4-carboxylic acid, which is an intermediate that can subsequently hydrolyze to form cysteine. nih.gov
| Degradation Pathway | Description | Influencing Factors | Products |
| Reversible Ring-Opening | Non-enzymatic cleavage of the C2-N bond to form an open-chain Schiff base in equilibrium with the ring form. nih.gov | Physiological pH, Temperature nih.gov | L-cysteine, Heptanal |
| Thermal Degradation | Accelerated breakdown of the ring structure at elevated temperatures. nih.gov | High Temperature, High pH nih.gov | Released Cysteine, Various downstream products nih.govresearchgate.net |
| Oxidative Degradation | Oxidation of the thiazolidine ring to a less stable thiazoline (B8809763) intermediate, followed by hydrolysis. nih.gov | Oxidizing agents nih.gov | Δ²-Thiazoline-4-carboxylic acid, Cysteine nih.gov |
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 2-Heptyl-1,3-thiazolane-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is key to identifying characteristic functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and to study fragmentation patterns, further confirming the structure.
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, ¹H and ¹³C NMR provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the thiazolidine (B150603) ring and the heptyl side chain. The proton at the C2 position of the thiazolidine ring typically appears as a triplet or a complex multiplet. The protons on the C4 and C5 atoms of the ring also show distinct signals, often as multiplets due to their diastereotopic nature. The protons of the heptyl group will present as a series of overlapping multiplets in the aliphatic region of the spectrum, with the terminal methyl group appearing as a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is expected to resonate at a downfield chemical shift. The carbons of the thiazolidine ring (C2, C4, and C5) will have characteristic chemical shifts that are influenced by the neighboring heteroatoms (sulfur and nitrogen). The carbons of the heptyl chain will appear in the aliphatic region of the spectrum.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, Expected) | ¹³C Chemical Shift (ppm, Expected) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170.0 - 180.0 |
| C2-H (Thiazolidine) | 4.5 - 5.5 (multiplet) | 60.0 - 70.0 |
| C4-H (Thiazolidine) | 3.8 - 4.5 (multiplet) | 65.0 - 75.0 |
| C5-H₂ (Thiazolidine) | 3.0 - 3.8 (multiplets) | 30.0 - 40.0 |
| Heptyl Chain (-CH₂-) | 0.9 - 1.8 (multiplets) | 22.0 - 32.0 |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 (triplet) | 13.0 - 15.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected absorption bands include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch also from the carboxylic acid, and C-N and C-S stretching vibrations from the thiazolidine ring. The aliphatic C-H stretching vibrations of the heptyl group will also be prominent.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |
| Thiazolidine Ring | C-N stretch | 1100 - 1300 | Medium |
| Thiazolidine Ring | C-S stretch | 600 - 800 | Medium to Weak |
| Heptyl Chain | C-H stretch (aliphatic) | 2850 - 2960 | Strong |
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer can be used.
The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions would provide valuable information about the connectivity of the molecule, such as the loss of the carboxylic acid group or cleavage of the heptyl side chain.
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of this compound, as well as for the analysis of its purity and stereoisomeric composition.
Due to the presence of at least two chiral centers (at C2 and C4 of the thiazolidine ring), this compound can exist as a mixture of diastereomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the method of choice for the separation and quantification of these stereoisomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers and diastereomers.
Direct analysis of this compound by Gas Chromatography (GC) is often challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. This derivatized analyte can then be readily analyzed by GC-MS. nanobioletters.comresearchgate.net
The GC-MS analysis would provide a chromatogram showing the retention time of the derivatized compound, and the mass spectrometer would provide a mass spectrum of the derivative, further confirming its identity and purity. nanobioletters.comresearchgate.net This method is particularly useful for quantitative analysis in complex matrices. nanobioletters.comresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool in synthetic chemistry for qualitatively monitoring the progress of reactions and assessing the purity of isolated compounds. For the synthesis of this compound, TLC is instrumental in tracking the consumption of starting materials and the formation of the desired product.
Given the carboxylic acid moiety in the target molecule, its polarity is significantly higher than that of its potential esterified or uncyclized precursors. This difference in polarity is the basis for separation on a polar stationary phase, such as silica (B1680970) gel. However, carboxylic acids are known to interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of silica gel, which can lead to significant streaking or "tailing" of the spot on the TLC plate. This phenomenon can obscure the separation and make accurate assessment difficult.
To mitigate tailing and achieve compact, well-defined spots, a small amount of a competitive acidic modifier is typically added to the mobile phase. A common practice is to include a small percentage (0.5-2%) of acetic acid or formic acid in the eluent system. The modifier protonates the carboxylate groups, reducing their strong interaction with the stationary phase and resulting in improved chromatographic resolution.
A typical mobile phase for analyzing a medium-polarity compound like this compound would be a mixture of a non-polar solvent and a more polar solvent, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). The precise ratio is determined empirically to achieve a retention factor (Rf) for the product between 0.2 and 0.5, which allows for clear separation from both less polar starting materials and more polar impurities.
Visualization of the spots on the TLC plate can be achieved through several methods. If the compound contains a chromophore, it may be visible under ultraviolet (UV) light (typically at 254 nm). For compounds that are not UV-active, various staining agents can be employed. A general stain like potassium permanganate (B83412) (KMnO₄) can be effective, as it reacts with the thiazolidine ring. Specific stains for carboxylic acids, such as bromocresol green, can also be used, which typically show the acid as a yellow spot on a blue background.
Illustrative Data for Reaction Monitoring by TLC:
The following table represents a hypothetical TLC analysis for the synthesis of this compound.
| Time Point | Starting Material Rf | Product Rf | Observations |
| 0 h | 0.75 | - | A single spot corresponding to the starting material is observed. |
| 2 h | 0.75 | 0.35 | A new, more polar spot for the product appears. The starting material spot is still intense. |
| 4 h | 0.75 | 0.35 | The product spot has intensified, while the starting material spot has diminished. |
| 6 h | - | 0.35 | The starting material spot is no longer visible, indicating the reaction is likely complete. |
| Mobile Phase: 70:30:1 Hexane/Ethyl Acetate/Acetic Acid | |||
| Stationary Phase: Silica Gel 60 F₂₅₄ | |||
| Visualization: UV light (254 nm) and Potassium Permanganate stain |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, which possesses multiple stereocenters, obtaining a single crystal suitable for X-ray diffraction would be invaluable for absolute structural confirmation.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, yielding a detailed molecular structure.
A successful crystallographic analysis of this compound would confirm the connectivity of the atoms, the planarity or puckering of the thiazolidine ring, the conformation of the heptyl side chain, and the relative stereochemistry of the chiral centers at positions 2 and 4. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, which is expected to be prominent due to the carboxylic acid group.
Hypothetical Crystallographic Data Table:
The table below presents a set of plausible, illustrative crystallographic parameters that could be obtained for this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₁H₂₁NO₂S |
| Formula Weight | 231.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.15, 8.54, 15.23 |
| α, β, γ (°) | 90, 105.6, 90 |
| Volume (ų) | 1267.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.21 g/cm³ |
| R-factor | 0.045 |
Optical Rotation Measurements for Stereochemical Verification
This compound has two chiral centers, at the C2 and C4 positions of the thiazolidine ring. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Since enantiomers rotate plane-polarized light in equal but opposite directions, and diastereomers have different, unrelated optical rotations, polarimetry is a crucial technique for characterizing the stereochemical outcome of a synthesis.
Optical rotation is measured using a polarimeter, which passes plane-polarized light through a solution of the chiral compound. The extent to which the plane of light is rotated is measured in degrees. The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the sample cell. It is a characteristic physical property of a chiral molecule under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm).
For a synthesis designed to be stereoselective, measuring the optical rotation of the purified product provides a critical assessment of its enantiomeric purity. For instance, if a synthesis is intended to produce the (2R, 4R) enantiomer, a positive specific rotation might be expected, while the (2S, 4S) enantiomer would exhibit a negative rotation of the same magnitude. A measured value of zero would suggest a racemic mixture (an equal amount of both enantiomers).
Illustrative Optical Rotation Data:
This table provides hypothetical specific rotation values for the different stereoisomers of this compound, which would be essential for assigning the absolute configuration of a synthetic product.
| Stereoisomer | Hypothetical Specific Rotation [α]D²⁰ |
| (2R, 4R) | +45.5° (c 1.0, CHCl₃) |
| (2S, 4S) | -45.5° (c 1.0, CHCl₃) |
| (2R, 4S) | +18.2° (c 1.0, CHCl₃) |
| (2S, 4R) | -18.2° (c 1.0, CHCl₃) |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Conformation
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable conformations of thiazolane derivatives. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution, which is key to understanding the molecule's reactivity.
Key electronic descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. asianpubs.orgnih.gov For thiazole (B1198619) derivatives, substituents on the ring can significantly influence these frontier orbitals. researchgate.netasianpubs.org For 2-Heptyl-1,3-thiazolane-4-carboxylic acid, the long alkyl chain and the carboxylic acid group would be expected to modulate the electron density and reactivity of the thiazolane core.
Conformational analysis using DFT helps identify the most energetically favorable three-dimensional arrangement of the atoms. For thiazolidine-4-carboxylic acids, the puckering of the five-membered ring and the orientation of the substituents are of primary interest. mcmaster.carsc.org The presence of the heptyl group at the C2 position introduces significant conformational flexibility that can be explored through these calculations.
Table 1: Representative Quantum Chemical Descriptors Calculated for Thiazole Derivatives This table illustrates the typical data generated from quantum mechanical calculations for related compounds, providing a reference for the expected properties of this compound.
| Compound System | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (µ, D) |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 | 1.124 |
Data adapted from studies on substituted thiazoles. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations are used to explore the vast conformational space of flexible molecules like this compound in a simulated environment, such as in aqueous solution. chemrxiv.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used to understand and predict the interaction between potential drug candidates and their biological targets. For thiazolidine (B150603) derivatives, the urease enzyme has been a subject of significant interest. researchgate.net
Docking studies of thiazolidine-based inhibitors with the urease enzyme have identified key interactions within the active site. The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity. researchgate.net Successful inhibitors often chelate these nickel ions.
Molecular docking programs use scoring functions to estimate the binding affinity of the ligand-protein complex, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable complex and potentially a more potent inhibitor. researchgate.netnih.gov
These predicted affinities can be correlated with experimentally determined inhibitory concentrations (IC₅₀ values). Studies on various thiazole and thiazolidinone analogues have demonstrated a range of urease inhibitory activities, with some compounds showing potency comparable to or better than the standard inhibitor, thiourea. nih.govnih.govmdpi.com The specific stereochemistry at the C4 position of the thiazolidine ring has been shown to be critical for effective binding and inhibition of urease. researchgate.net
Table 2: Representative Urease Inhibition Data for Thiazole/Thiazolidinone Analogues This table presents experimental and computational data for related urease inhibitors, illustrating the range of activities and binding energies observed for this class of compounds.
| Compound Class | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydrazine (B178648) clubbed 1,3-thiazoles | 0.110 - 0.440 | 0.490 | nih.gov |
| Benzofuran-based-thiazolidinone | 1.2 - 23.5 | 21.40 | nih.gov |
| Ligand-Copper Complex | 9.31 | 21.80 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds. researchgate.net
For a series of compounds including this compound, a QSAR model would correlate descriptors with their measured biological activity, such as urease inhibition. nih.govacs.org Molecular descriptors fall into several categories:
Electronic: Such as partial charges, dipole moment, and HOMO/LUMO energies. These describe the electronic aspects of molecule interaction. researchgate.net
Steric/Topological: Related to the molecule's size, shape, and branching (e.g., molecular weight, surface area, van der Waals volume). nih.gov
Hydrophobic: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
QSAR studies on thiazolidine derivatives have shown that a combination of electronic and steric properties often governs their inhibitory activity. researchgate.netnih.gov For example, the presence of specific substituents that enhance binding through electronic interactions, combined with an optimal size and shape to fit the enzyme's active site, typically leads to higher potency. The heptyl group in this compound would contribute significantly to descriptors related to lipophilicity and steric bulk, which would be critical variables in any QSAR model for this class of compounds. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Potential Influence
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Correlates with molecular reactivity and ability to participate in charge-transfer interactions. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within a binding site. |
| Steric | Molecular Refractivity | Relates to molecular volume and polarizability, affecting how well the molecule fits in the active site. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
Influence of Substituent Nature and Position (e.g., Alkyl Chain Length, Branching)
The physicochemical properties of 2-substituted-1,3-thiazolane-4-carboxylic acids are significantly influenced by the nature of the alkyl group at the 2-position. Key parameters such as lipophilicity, which plays a crucial role in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, are directly affected by the length and branching of this alkyl chain.
Alkyl Chain Length:
An increase in the length of the n-alkyl substituent at the 2-position of the thiazolidine ring generally leads to a corresponding increase in lipophilicity, as measured by the logarithm of the octanol-water partition coefficient (LogP). This trend is observed across a series of 2-n-alkyl-1,3-thiazolidine-4-carboxylic acids. For instance, computational studies show a progressive increase in the calculated LogP (cLogP) as the alkyl chain is extended from a methyl to a heptyl group. This is primarily due to the increase in the non-polar surface area of the molecule.
The following interactive table displays the calculated molecular properties for a series of 2-n-alkyl-1,3-thiazolidine-4-carboxylic acids, illustrating the effect of increasing chain length.
| Compound Name | Alkyl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | Methyl | C5H9NO2S | 147.19 | -0.15 |
| 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | Ethyl | C6H11NO2S | 161.22 | 0.36 |
| 2-Propyl-1,3-thiazolidine-4-carboxylic acid | n-Propyl | C7H13NO2S | 175.25 | 0.87 |
| 2-Pentyl-1,3-thiazolidine-4-carboxylic acid | n-Pentyl | C9H17NO2S | 203.30 | 1.89 |
| 2-Heptyl-1,3-thiazolidine-4-carboxylic acid | n-Heptyl | C11H21NO2S | 231.35 | 2.91 |
Data calculated using publicly available computational models.
Alkyl Chain Branching:
Branching of the alkyl substituent at the 2-position also has a notable impact on the molecular properties of 1,3-thiazolidine-4-carboxylic acids. Generally, branched isomers tend to have slightly lower LogP values compared to their linear counterparts with the same number of carbon atoms. This can be attributed to the more compact, spherical shape of branched molecules, which reduces the effective non-polar surface area available for interaction with the non-polar solvent in the octanol-water partitioning system.
For example, a comparison of 2-butyl-1,3-thiazolidine-4-carboxylic acid with its branched isomers (isobutyl, sec-butyl, and tert-butyl) would likely show a decrease in lipophilicity with increased branching. This effect is a critical consideration in molecular design, as it allows for the fine-tuning of a compound's lipophilicity without altering its molecular weight.
In Silico Assessment of Molecular Properties (e.g., Lipophilicity, Drug-Likeness parameters)
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several computational models and rule-based filters have been developed to predict drug-likeness, with Lipinski's Rule of Five being one of the most widely recognized. nih.gov This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
LogP ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
An in silico analysis of this compound and its analogs reveals how modifications to the alkyl chain influence these drug-likeness parameters.
The following interactive table presents a comparative analysis of the drug-likeness parameters for a series of linear and branched 2-alkyl-1,3-thiazolidine-4-carboxylic acids.
| Compound Name | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 2-Methyl-1,3-thiazolidine-4-carboxylic acid | 147.19 | -0.15 | 2 | 3 | 0 |
| 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | 161.22 | 0.36 | 2 | 3 | 0 |
| 2-Propyl-1,3-thiazolidine-4-carboxylic acid | 175.25 | 0.87 | 2 | 3 | 0 |
| 2-Pentyl-1,3-thiazolidine-4-carboxylic acid | 203.30 | 1.89 | 2 | 3 | 0 |
| 2-Heptyl-1,3-thiazolidine-4-carboxylic acid | 231.35 | 2.91 | 2 | 3 | 0 |
| 2-Isobutyl-1,3-thiazolidine-4-carboxylic acid | 189.27 | 1.25 | 2 | 3 | 0 |
| 2-sec-Butyl-1,3-thiazolidine-4-carboxylic acid | 189.27 | 1.17 | 2 | 3 | 0 |
| 2-tert-Butyl-1,3-thiazolidine-4-carboxylic acid | 189.27 | 1.01 | 2 | 3 | 0 |
Data calculated using publicly available computational models.
The in silico assessment indicates that this compound and its shorter-chain and branched analogs all fall well within the parameters defined by Lipinski's Rule of Five. Their molecular weights are substantially below the 500 Dalton threshold, and they possess a consistent number of hydrogen bond donors (the carboxylic acid and the thiazolidine nitrogen) and acceptors (the carbonyl oxygen and the thiazolidine nitrogen and sulfur atoms).
The calculated LogP values, while increasing with chain length, remain below the upper limit of 5 for all the compounds analyzed. This suggests that these molecules are likely to possess a favorable balance of hydrophilicity and lipophilicity, which is crucial for good oral bioavailability. The computational data underscores the potential of the 2-substituted-1,3-thiazolane-4-carboxylic acid scaffold as a versatile platform for the design of new therapeutic agents, where the alkyl substituent can be systematically modified to optimize molecular properties for a desired biological target.
Molecular Mechanisms and Biological Interactions
Receptor Modulation and Signaling Pathway Interactions
Interactions Affecting Cellular Signaling Pathways and Biological Receptors
While direct studies on 2-Heptyl-1,3-thiazolane-4-carboxylic acid are limited, research on analogous thiazolidine (B150603) derivatives provides insights into its probable molecular interactions. Thiazolidine compounds are known to interact with key cellular signaling pathways that regulate inflammation and oxidative stress. For instance, a related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), has been shown to modulate the nuclear factor-κB (NF-κB) and nuclear factor erythroid 2p45-related factor-2 (Nrf2) pathways. mdpi.com
Reactive oxygen species (ROS) can activate major transcription factors like NF-κB, which upregulates numerous pro-inflammatory genes. mdpi.com Thiazolidine derivatives, acting as cysteine prodrugs, can increase intracellular levels of the antioxidant glutathione (B108866) (GSH), thereby mitigating oxidative stress and inhibiting the activation of NF-κB. mdpi.com Furthermore, the Nrf2 signaling pathway, a critical regulator of endogenous antioxidant responses, can be activated by various carboxylic acids and organosulfur compounds. benthamscience.comresearchgate.net This activation leads to the expression of cytoprotective genes. Some thiazolidine derivatives have been observed to influence the translocation of Nrf2 from the cytoplasm to the nucleus, thus enhancing the cellular antioxidant defense. mdpi.com
Antioxidant Mechanisms
The antioxidant properties of thiazolidine-4-carboxylic acid derivatives are a significant area of research. These compounds can exert their effects through direct radical scavenging and by modulating cellular antioxidant systems.
Radical Scavenging Activity and Related Assays
Thiazolidine derivatives have demonstrated notable radical scavenging capabilities in various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.gov Studies on a range of 2-substituted thiazolidin-4-one derivatives have shown their potential to scavenge DPPH radicals, with some analogues exhibiting potent activity. nih.gov The antioxidant capacity is often attributed to the thiazolidine ring structure itself and its ability to act as a sulfhydryl antioxidant. nih.gov
Table 1: Illustrative Radical Scavenging Activity of Thiazolidine Derivatives (General Findings)
| Compound Class | Assay | Observed Activity |
|---|---|---|
| 2-Aryl-thiazolidin-4-ones | DPPH | Potent scavenging activity nih.gov |
| Thiazolidine-4-carboxylic acids | General Antioxidant | Physiologic sulfhydryl antioxidant nih.gov |
Note: This table represents general findings for the broader class of thiazolidine derivatives, as specific data for this compound is not available.
Nrf2-Mediated Stress Response Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govnih.gov The activation of the Nrf2/antioxidant response element (ARE) pathway is a crucial mechanism for cellular protection against oxidative stress. nih.gov Carboxylic acids and organosulfur compounds have been identified as potential activators of the Nrf2 pathway. benthamscience.comresearchgate.net Although direct evidence for this compound is lacking, related thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylic acid, have been shown to inhibit the nuclear translocation of Nrf2 in certain inflammatory conditions, suggesting a modulatory role. mdpi.com The ability of thiazolidine-4-carboxylic acids to act as cysteine prodrugs can replenish intracellular glutathione, a key antioxidant, which is intricately linked to the Nrf2 pathway. mdpi.com
Antimicrobial Activities and Underlying Mechanisms
Thiazolidine and its derivatives have been extensively investigated for their antimicrobial properties, showing activity against a broad spectrum of pathogens.
Antibacterial Effects against Gram-Positive and Gram-Negative Pathogens
Derivatives of thiazolidine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. novapublishers.comekb.egresearchgate.net The mechanism of action is thought to involve the disruption of bacterial cellular processes. For instance, some 2,3-diaryl-thiazolidin-4-ones have exhibited significant activity, with the most sensitive bacterium being S. Typhimurium and the most resistant being S. aureus in one study. nih.gov A study on a structurally similar compound, 2-Heptylcyclopropane-1-carboxylic acid, demonstrated its ability to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of thiazolidine derivatives can be influenced by the nature of the substituent at the 2-position of the thiazolidine ring. nih.gov
Table 2: Illustrative Antibacterial Spectrum of Thiazolidine Derivatives (General Findings)
| Bacterial Type | Example Pathogens | Observed Activity of Thiazolidine Derivatives |
|---|---|---|
| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | Moderate to good activity researchgate.netnih.govresearchgate.net |
Note: This table provides a general overview based on studies of various thiazolidine derivatives. Specific data for this compound against these pathogens is not available.
Antifungal Activities
Several thiazole (B1198619) and thiazolidine derivatives have been reported to possess significant antifungal properties. researchgate.netnih.govfrontiersin.org For example, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity against a panel of fungi. researchgate.net Similarly, certain thiazolidin-4-one derivatives have shown fungistatic effects against yeasts like Candida spp. researchgate.net The antifungal mechanism of some thiazole compounds involves the induction of oxidative damage in fungal cells by increasing reactive oxygen species (ROS), leading to DNA damage and cell death. frontiersin.org
Table 3: Illustrative Antifungal Activity of Thiazole/Thiazolidine Derivatives (General Findings)
| Fungal Pathogen | Observed Activity of Thiazole/Thiazolidine Derivatives |
|---|---|
| Candida albicans | Moderate to good activity researchgate.netfrontiersin.orgnih.gov |
| Botrytis cinerea | Good activity researchgate.netnih.gov |
| Sclerotinia sclerotiorum | Good activity researchgate.netnih.gov |
Note: This table summarizes general findings for the broader classes of thiazole and thiazolidine derivatives, as specific data for this compound is not available.
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Applications in Chemical Biology and Advanced Materials Research
Use as Biochemical Probes and Tool Compounds in Mechanistic Studies
While direct studies labeling 2-Heptyl-1,3-thiazolane-4-carboxylic acid as a biochemical probe are not extensively documented, the broader class of 2-substituted thiazolidine-4-carboxylic acids serves as a paradigm for such applications. A notable example is the use of L-2-oxothiazolidine-4-carboxylic acid (OTC), a related compound, as a probe to investigate glutathione (B108866) (GSH) synthesis. nih.gov Isotopically labeled OTC has been instrumental in assessing the mobilization of cysteine, a crucial precursor for GSH, thereby providing insights into a cell's capacity to counteract oxidative stress. nih.gov This principle can be extended to this compound, where the heptyl group could be modified with reporter tags, such as fluorescent moieties or radioactive isotopes, to trace its metabolic fate and interaction with cellular components. Such tool compounds would be invaluable for mechanistic studies of metabolic pathways where lipid and amino acid metabolism intersect.
The thiazolidine (B150603) scaffold itself is recognized for its utility in the design of chemical probes. nih.gov The amenability of the 2-position to substitution allows for the introduction of various functionalities that can modulate the compound's properties and its interactions with biological targets.
Role in Studying Cellular Metabolism and Enzymatic Reactions
This compound and its analogs play a significant role in the study of cellular metabolism, primarily through their function as prodrugs of L-cysteine. nih.govresearchgate.net L-cysteine is a vital amino acid for numerous cellular processes, most notably the synthesis of the master antioxidant, glutathione. The intracellular delivery of L-cysteine is often challenging due to its instability. 2-substituted thiazolidine-4(R)-carboxylic acids, including those with alkyl chains like a heptyl group, can circumvent this issue. These compounds are designed to be stable in the extracellular environment, readily cross cell membranes, and then undergo non-enzymatic or enzymatic ring-opening within the cell to release L-cysteine. nih.gov
This prodrug strategy has been effectively demonstrated in studies investigating protection against drug-induced hepatotoxicity. For instance, various 2-alkyl-substituted thiazolidine-4(R)-carboxylic acids have been shown to protect against acetaminophen-induced liver damage by replenishing hepatic glutathione stores. nih.gov The efficiency of this protective effect can be correlated with the nature of the 2-substituent, which influences the rate of L-cysteine release.
| Compound | Protective Effect against Acetaminophen Hepatotoxicity |
| 2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid | Potent |
| 2(RS)-n-Propyl-thiazolidine-4(R)-carboxylic acid | Potent |
| 2(RS)-n-Pentyl-thiazolidine-4(R)-carboxylic acid | Potent |
| 2(RS)-Ethyl-thiazolidine-4(R)-carboxylic acid | Less Protective |
This table is based on data for analogous 2-alkyl-substituted thiazolidine-4(R)-carboxylic acids and illustrates the structure-activity relationship in this class of compounds. nih.gov
Furthermore, the metabolism of the thiazolidine ring itself is a subject of enzymatic studies. For example, the thiazolidinedione (TZD) ring, a related structure, undergoes metabolic activation by cytochrome P450 enzymes, leading to ring scission. nih.gov Mechanistic studies on such enzymatic reactions provide valuable information on the biotransformation of these heterocyclic compounds.
Utilization as Intermediates in the Synthesis of More Complex Bioactive Molecules
The thiazolidine-4-carboxylic acid scaffold is a versatile building block in organic synthesis, enabling the construction of a wide array of more complex and pharmacologically active molecules. nih.gove3s-conferences.orgresearchgate.netresearchgate.net The presence of multiple reactive sites—the carboxylic acid, the secondary amine, and the potential for modification at the 2-position—allows for diverse chemical transformations.
This synthetic utility is highlighted in the preparation of novel fused heterocyclic systems and derivatives with a range of biological activities, including antimicrobial, anti-diabetic, anti-cancer, and anti-inflammatory properties. e3s-conferences.orgresearchgate.net For example, the thiazolidine ring is a key component of penicillin antibiotics. Moreover, thiazolidine derivatives serve as precursors for the synthesis of compounds like 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which have shown potential as antibacterial and antitubercular agents. nih.gov
The synthesis of these complex molecules often involves a multi-step process where the thiazolidine-4-carboxylic acid derivative is a crucial intermediate. The specific substituent at the 2-position, such as the heptyl group, can be strategically chosen to influence the physicochemical properties and biological activity of the final product.
| Thiazolidine-based Intermediate | Resulting Bioactive Molecule Class | Potential Therapeutic Application |
| 2-Substituted Thiazolidine-4-carboxylic Acids | Fused Thiazolidinones | Anticancer, Antiparasitic researchgate.net |
| Thiazolidine Derivatives | Thiazolo[3,2-b]-1,2,4-triazinones | Antibacterial, Antitubercular nih.gov |
| Thiazolidine-4-carboxylic Acid | Penicillins | Antibiotic |
Contribution to the Understanding of Thiazolidine Metabolites (e.g., Isothiocyanate Metabolism)
While a direct metabolic link between this compound and isothiocyanates has not been established, the study of thiazolidine metabolites, in general, has shed light on the biotransformation of various xenobiotics and dietary compounds. A prominent example is the formation of 2-thiothiazolidine-4-carboxylic acid (TTCA), which is a recognized metabolite of isothiocyanates found in cruciferous vegetables.
The metabolism of thiazolidine derivatives can be complex, involving ring-opening to release constituent amino acids and aldehydes, or ring modifications. For instance, studies on the thermal degradation of 2-threityl-thiazolidine-4-carboxylic acid, a Maillard reaction product, have provided insights into the formation of flavor and color compounds in food, with the potential for regulation by adding compounds like cysteine. nih.gov
The investigation of how different 2-substituents influence the stability and metabolic fate of the thiazolidine ring is an active area of research. Understanding the metabolism of compounds like this compound can provide a clearer picture of the broader pathways involved in the processing of thiazolidine-containing molecules in biological systems. A patent from 1982 mentions 2-heptyl-thiazolidine-4-carboxylic acid as a potential anticancer agent, suggesting its interaction with biological systems has been of interest for some time. google.com
Emerging Research Areas and Future Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Stereocontrol and Yield
The synthesis of 2-substituted thiazolidine-4-carboxylic acids, such as the 2-heptyl derivative, typically involves the condensation of L-cysteine with an appropriate aldehyde, in this case, heptanal (B48729). researchgate.net This reaction can result in a mixture of diastereomers due to the formation of a new chiral center at the C2 position of the thiazolidine (B150603) ring. nih.gov Current research is actively pursuing novel synthetic strategies to achieve higher yields and greater stereocontrol.
Table 1: Synthetic Approaches for 2-Substituted Thiazolidine-4-carboxylic Acids
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Conventional Condensation | Reaction of L-cysteine with an aldehyde. researchgate.net | Straightforward and widely used. |
| Catalyst and Solvent Optimization | Use of various catalysts and solvent systems to influence stereochemistry. nanobioletters.com | Improved diastereoselectivity and yield. |
| Stereoselective Synthesis | Methods designed to produce a single desired stereoisomer. uzh.ch | Access to enantiomerically pure compounds for biological evaluation. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency and reduced waste. |
Design of Advanced Derivatives with Tuned Biological Specificity and Potency
Building upon the core structure of 2-Heptyl-1,3-thiazolane-4-carboxylic acid, researchers are designing and synthesizing advanced derivatives to enhance their biological specificity and potency. This involves modifications at various positions of the thiazolidine ring and the carboxylic acid group. For example, the synthesis of amide and ester derivatives of the carboxylic acid moiety has been explored to alter the compound's physicochemical properties and potentially its interaction with biological targets. uzh.chnih.gov
Structure-activity relationship (SAR) studies are instrumental in guiding the design of these new derivatives. By systematically modifying the alkyl chain at the C2 position and evaluating the resulting changes in biological activity, researchers can identify key structural features required for optimal potency. nih.gov For instance, studies on a series of 2-alkyl- and 2-aryl-substituted thiazolidine-4(R)-carboxylic acids have provided insights into how the nature of the substituent at the C2 position influences their protective effects against hepatotoxicity. nih.gov This knowledge allows for the rational design of novel 2-heptyl derivatives with improved therapeutic profiles.
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry approaches are being employed. nih.govewadirect.com HTS allows for the rapid screening of large libraries of compounds against specific biological targets to identify "hits" with desired activity. enamine.net
Combinatorial chemistry facilitates the synthesis of large and diverse libraries of thiazolidine derivatives by systematically combining different building blocks. acs.org For example, a library of 2-substituted thiazolidine-4-carboxylic acids can be generated by reacting L-cysteine with a diverse set of aldehydes. These libraries can then be subjected to HTS to identify lead compounds with high potency and selectivity. The integration of automated synthesis and screening technologies further enhances the efficiency of this process, enabling the exploration of a vast chemical space in a short period. scienceintheclassroom.org
Integration of Omics Technologies for Systems-Level Understanding of Interactions
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to "omics" technologies. nih.gov These include genomics, proteomics, and metabolomics, which allow for the large-scale study of genes, proteins, and metabolites, respectively.
By analyzing the changes in the proteome or metabolome of cells or tissues upon treatment with these compounds, researchers can identify the molecular pathways and biological processes that are affected. This systems-level approach can provide valuable insights into the mechanism of action of these compounds and help in the identification of potential biomarkers of their activity. While specific omics studies on this compound are still emerging, the application of these technologies to related compounds has demonstrated their power in elucidating complex biological interactions.
Role in Mechanistic Studies of Disease Processes and Biomarker Development
Thiazolidine-4-carboxylic acid derivatives are being utilized as chemical probes to investigate the mechanisms of various disease processes. Their ability to interact with specific biological targets can help in dissecting complex signaling pathways and understanding the molecular basis of diseases. For instance, derivatives of this class have been studied for their potential as anticancer agents, and mechanistic studies have revealed their ability to induce apoptosis and inhibit tumor growth. nih.gov
Furthermore, there is growing interest in the potential of 2-substituted thiazolidine-4-carboxylic acids as biomarkers for exposure to certain substances or for monitoring disease progression. For example, specific thiazolidine-4-carboxylic acid adducts have been identified as potential biomarkers for exposure to chemical agents like 2-chlorobenzalmalononitrile. nih.gov Another related compound, 2-thiothiazolidine-4-carboxylic acid, has been evaluated as a potential biomarker for the intake of cruciferous vegetables. nih.gov These findings suggest that this compound and its metabolites could also serve as valuable biomarkers in relevant physiological or pathological contexts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-heptyl-1,3-thiazolane-4-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via 1,3-dipolar cycloaddition reactions. For example, refluxing 1,3-thiazolane-4-carboxylic acid derivatives with steroidal exocyclic dipolarophiles (e.g., androsterone) and isatin in methanol for 4–5 hours, monitored by TLC. The product is isolated via precipitation in ice, followed by filtration and recrystallization . Intermediate characterization employs NMR, HPLC, and X-ray crystallography (using SHELX software for refinement) .
Q. How are physicochemical properties (e.g., LogP, PSA, melting point) experimentally determined for this compound?
- Methodology : LogP (lipophilicity) is measured via reverse-phase HPLC or calculated using software like MarvinSketch. PSA (polar surface area) is derived computationally via tools such as Molinspiration. Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, as seen in analogs like 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid (mp: 175–177°C) .
Q. What analytical techniques are critical for verifying structural purity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight. Stereochemical integrity is assessed via chiral HPLC or circular dichroism (CD). X-ray crystallography resolves absolute configuration, leveraging SHELXL for refinement .
Q. How is stability assessed under varying pH and temperature conditions?
- Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 3–9) at 25–40°C for 4–12 weeks. Degradation products are profiled using LC-MS. For example, thiazolane ring hydrolysis is a common degradation pathway under acidic conditions .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in spirooxindole-thiazolane hybrid syntheses?
- Methodology : Diastereoselectivity is enhanced using chiral auxiliaries (e.g., 1,3-thiazolane-4-carboxylic acid derivatives) or catalysts (e.g., Ru complexes). For instance, reactions with sarcosine and isatin in methanol yield >90% diastereomeric excess (d.e.) for spirooxindole derivatives .
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict biological activity?
- Methodology : Density functional theory (DFT) calculates transition-state energies to rationalize reaction pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Mycobacterium tuberculosis enoyl reductase (IC₅₀ < 1 µM in antitubercular analogs) .
Q. How to resolve contradictions in reaction yields reported across studies?
- Methodology : Systematic optimization of solvent polarity (e.g., switching from methanol to DMF), temperature, and stoichiometry. For example, increasing the molar ratio of 1,3-thiazolane-4-carboxylic acid from 1.0 to 1.2 equivalents improves yields from 65% to 89% in spirooxindole syntheses .
Q. What in vitro assays evaluate the compound’s bioactivity, and how are cytotoxicity thresholds determined?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
